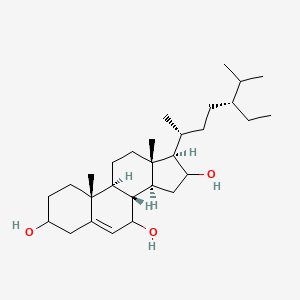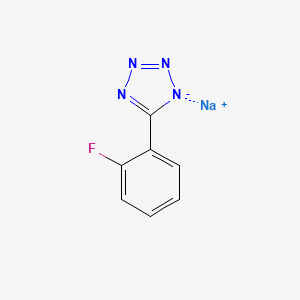
Pyrocatechol monoglucoside
Descripción general
Descripción
Synthesis Analysis
The synthesis of organic and polymeric compounds often involves complex reactions designed to introduce or modify functional groups, enhancing the properties of the final products. For example, Bunten and Kakkar (1996) reported the synthesis of various organic and Pt(II)-σ-acetylide monomers and polymers, highlighting the versatility of organic synthesis techniques in producing compounds with desirable optical and electrical properties (Bunten & Kakkar, 1996). This approach to synthesis can be extrapolated to the production of pyrocatechol monoglucoside, emphasizing the importance of selecting appropriate reactants and conditions to achieve the desired functionalization.
Molecular Structure Analysis
The molecular structure of organic compounds significantly influences their physical and chemical properties. For instance, the study of polysubstituted pyrroles demonstrated the impact of molecular structure on the synthesis and properties of these compounds, highlighting the importance of structural elucidation in understanding compound behavior (Feng et al., 2013). Similarly, the molecular structure analysis of pyrocatechol monoglucoside would focus on its functional groups, stereochemistry, and conformational preferences, providing insights into its reactivity and interactions.
Chemical Reactions and Properties
Chemical reactions involving pyrocatechol monoglucoside would likely depend on its functional groups, such as the hydroxyl and glycosidic bond. The reactivity of similar compounds, as discussed by Rawat and Singh (2014), who explored the chemical reactivity of pyrrole hydrazide–hydrazone, can offer clues to the types of chemical transformations pyrocatechol monoglucoside might undergo (Rawat & Singh, 2014). This includes reactions aimed at modifying the compound's structure or introducing new functional groups to alter its properties.
Physical Properties Analysis
The physical properties of organic compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. The synthesis and characterization of novel polyimides, as carried out by Wang et al. (2006), provide a framework for analyzing the physical properties of pyrocatechol monoglucoside, focusing on how its molecular structure affects these properties (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of pyrocatechol monoglucoside, such as acidity/basicity, reactivity with other chemicals, and stability, can be inferred from studies on similar compounds. The work by Gurnani, Singh, and Venkataramani (2003) on a cellulose-based macromolecular chelator highlights the role of functional groups in determining the chemical behavior of organic compounds (Gurnani, Singh, & Venkataramani, 2003). This analysis would consider the interactions of pyrocatechol monoglucoside with various reagents and conditions, contributing to a comprehensive understanding of its chemical properties.
Aplicaciones Científicas De Investigación
Hydrogen Production from Biomass and Wastewater : Pyrocatechol has been used as a model compound for lignin in biomass and aromatic compounds in wastewaters, in research aimed at developing a process for hydrogen production from high moisture biomass and wastewater. This research provides insights into the chemical reactions occurring during gasification and their dependence on reaction conditions (Kruse, Meier, Rimbrecht, & Schacht, 2000).
Effects on Plant Metabolism : Studies have shown that pyrocatechol significantly affects the activity of various enzymes in plants. For instance, it has been found to reduce the activity of nitrate reductase, transaminase, invertase, and phosphatases, while stimulating enzymes involved in sucrose biosynthesis in sugar beet plants (Singh & Wort, 1970).
Biosensing Applications : An ensemble of pyrocatechol violet and Sn(4+) has been used for dopamine detection in aqueous solutions with high selectivity and sensitivity, demonstrating pyrocatechol's potential in biosensing applications (Xu & Yoon, 2011).
Spectrophotometric Analysis in Electroplating : Pyrocatechol has been used as a spectrophotometric reagent for analyzing iron(III) and chromium(VI) in electroplating bath solutions, showcasing its analytical applications in industry (Zayed, Barsoum, & Hassan, 1996).
Metal Extraction in Environmental Analysis : Research involving pyrocatechol immobilized on cellulose as a macromolecular chelator for metal extraction demonstrates its use in environmental analysis, particularly for enriching and determining metal ions in water samples (Gurnani, Singh, & Venkataramani, 2003).
Phytoremediation : A study exploring the use of Azolla filiculoides in removing pyrocatechol from aqueous solutions highlights its role in phytoremediation, a natural treatment system for the removal of hazardous pollutants (Zazouli, Balarak, & Mahdavi, 2013).
Synthesis of Silica-Sodalite Zeolite : Pyrocatechol has been used as a complex agent in the synthesis of silica-sodalite, a type of zeolite, indicating its utility in material science (Shao, Li, Qiu, & Xiao, 1999).
Inhibition of Enzyme Activity : Research on jack bean urease has identified pyrocatechol as a time- and concentration-dependent irreversible inactivator of the enzyme, pointing to its potential use in biochemistry and pharmacology (Kot & Zaborska, 2003).
Mecanismo De Acción
Target of Action
Pyrocatechol monoglucoside is a phenolic glycoside that can be isolated from Itoa orientalis . The primary targets of Pyrocatechol monoglucoside are NF-κB and Nrf2 . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Mode of Action
Pyrocatechol monoglucoside inhibits the activation of NF-κB and significantly activates Nrf2 . This dual action results in the suppression of inflammatory responses. Specifically, Pyrocatechol monoglucoside inhibits the LPS-induced activation of NF-κB, a key player in the inflammatory response . At the same time, it significantly activates Nrf2, which acts as a negative regulator in LPS-induced inflammation .
Biochemical Pathways
The compound’s action affects the NF-κB and Nrf2 pathways . By inhibiting NF-κB, it suppresses the production of pro-inflammatory mediators. By activating Nrf2, it enhances the expression of antioxidant proteins, thereby protecting cells from oxidative damage and inflammation .
Pharmacokinetics
It’s known that phenolic compounds like pyrocatechol monoglucoside generally have good bioavailability due to their ability to form hydrogen bonds with biological membranes .
Result of Action
The molecular and cellular effects of Pyrocatechol monoglucoside’s action include the suppression of inflammatory responses and the enhancement of antioxidant defenses . This results in a protective effect against oxidative damage and inflammation, contributing to the maintenance of cellular homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrocatechol monoglucoside. For instance, the presence of other phenolic compounds can affect its antioxidant activity . Additionally, the compound’s action can be influenced by the presence of heavy metals, which can form complexes with phenolic compounds
Direcciones Futuras
While there is limited information available on the future directions of Pyrocatechol monoglucoside, it is worth noting that microbial pigments, such as Pyrocatechol monoglucoside, are gaining attention due to their potential applications in various fields such as food, industrial, and biomedical applications .
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2/t8-,9-,10+,11-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZWIAATAZXMRV-OZRWLHRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





